Benzylidenemalonic acid

Description

Overview of Benzylidenemalonic Acid as a Key Intermediate in Chemical Synthesis

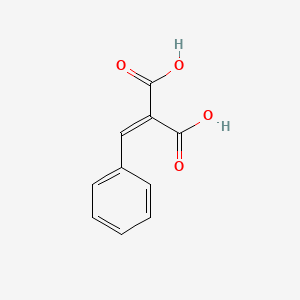

This compound, with the chemical formula C₁₀H₈O₄, is a derivative of malonic acid characterized by the presence of a benzylidene group attached to the central carbon atom. ontosight.ai This structural arrangement imparts a unique reactivity profile, making it a valuable intermediate in a multitude of organic transformations. Its utility stems from the electrophilic nature of the double bond and the presence of two carboxylic acid functional groups, which can be strategically manipulated to construct complex molecular architectures. ontosight.aievitachem.com The compound serves as a precursor for the synthesis of pharmaceuticals, polymers, and fine chemicals, highlighting its broad applicability in various sectors of the chemical industry. ontosight.ai

Historical Development of Malonic Acid Derivatives in Reaction Chemistry

The journey of this compound is intrinsically linked to the broader history of malonic acid and its derivatives. Malonic acid itself was first prepared in 1858 by the French chemist Victor Dessaignes through the oxidation of malic acid. atamankimya.comwikipedia.org The true synthetic potential of malonic acid derivatives, particularly diethyl malonate, was unlocked through the discovery of their utility in forming carbon-carbon bonds. britannica.com The reactivity of the methylene (B1212753) group (the CH₂ group) flanked by two carboxyl groups makes it acidic and easily deprotonated to form a stable carbanion. britannica.com This nucleophilic species can then participate in a variety of reactions, most notably the Knoevenagel condensation, a reaction that has become a cornerstone of organic synthesis for creating α,β-unsaturated compounds. bhu.ac.inresearchgate.net The development of such reactions paved the way for the synthesis of a vast number of compounds, including barbiturates and vitamins. britannica.com

Strategic Importance in Contemporary Organic Synthesis Methodologies

In modern organic synthesis, efficiency, selectivity, and the ability to build molecular complexity are paramount. This compound and its esters are key players in fulfilling these requirements. They are readily prepared via the Knoevenagel condensation of benzaldehyde (B42025) and malonic acid or its esters, a reaction known for its high efficiency. ontosight.aipsu.edu The resulting α,β-unsaturated dicarbonyl system is a versatile Michael acceptor, readily undergoing conjugate addition reactions with a wide range of nucleophiles. wikipedia.org This allows for the stereoselective introduction of various substituents at the β-position, a crucial step in the synthesis of many biologically active molecules. nih.gov Furthermore, the dicarboxylic acid moiety can be selectively decarboxylated to yield cinnamic acid and its derivatives, which are themselves important precursors in the pharmaceutical and fragrance industries. atlantis-press.comatamanchemicals.com The ability to participate in cycloaddition reactions further expands the synthetic utility of this compound systems. bakhtiniada.rursc.orglibretexts.org

Structure

2D Structure

Properties

IUPAC Name |

2-benzylidenepropanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c11-9(12)8(10(13)14)6-7-4-2-1-3-5-7/h1-6H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXTAOXNYQGASTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80207111 | |

| Record name | Malonic acid, benzylidene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

584-45-2 | |

| Record name | Benzalmalonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=584-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malonic acid, benzylidene- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000584452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzylidenemalonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28955 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Malonic acid, benzylidene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzylidenemalonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.673 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Benzylidenemalonic Acid and Its Esters

Knoevenagel Condensation Approaches

The Knoevenagel condensation stands as the preeminent synthetic route for benzylidenemalonic acid and its esters. This reaction involves the base-catalyzed condensation of benzaldehyde (B42025) or its substituted variants with active methylene (B1212753) compounds like malonic acid or diethyl malonate. tandfonline.comresearchgate.net The reaction proceeds via a nucleophilic addition of the carbanion, generated from the active methylene compound, to the carbonyl group of the aldehyde, followed by a dehydration step to yield the final product. bhu.ac.in The choice of catalyst and reaction conditions can be tailored to optimize the yield and purity of the desired this compound or ester.

Classical Base-Catalyzed Routes

Historically, the Knoevenagel condensation has been performed using a variety of basic catalysts. These classical routes have been extensively studied and remain widely employed due to their effectiveness and predictability. The selection of the base is critical as it influences the reaction rate and can impact the final product distribution.

Piperidine (B6355638), a secondary amine, is a classic and highly effective catalyst for the Knoevenagel condensation. tandfonline.comorgsyn.org It is frequently used in combination with a carboxylic acid, such as acetic acid. acs.orggoogle.com The piperidine acts as the base to deprotonate the active methylene compound, while the acetic acid can serve to protonate the intermediate alkoxide and facilitate the final dehydration step. google.comacs.org This catalytic system has been successfully employed for the synthesis of both this compound and its esters. For instance, the reaction between 2-(1-phenylvinyl)benzaldehyde and methyl malonate using piperidine and acetic acid in benzene (B151609) at 80°C for 1.5 hours yielded the corresponding benzylidene malonate in 75% yield. acs.orgnih.gov

Table 1: Examples of Piperidine/Acetic Acid Catalyzed Knoevenagel Condensation

| Benzaldehyde Derivative | Malonic Acid Derivative | Solvent | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | Diethyl Malonate | Toluene (B28343) | 3.5 h | - | google.com |

| 2-(1-Phenylvinyl)benzaldehyde | Methyl Malonate | Benzene | 1.5 h | 75 | acs.orgnih.gov |

| 2-(1-Phenylvinyl)benzaldehyde | Methyl Malonate | Benzene | 17 h | 56 (Indene) | acs.orgnih.gov |

Note: In some cases, prolonged reaction times or different workups can lead to subsequent cyclization reactions, as seen with the formation of an indene (B144670) derivative. acs.orgnih.gov

Ammonium (B1175870) acetate (B1210297) is another widely utilized catalyst in the Knoevenagel condensation. vinipul.com It is believed to function by releasing ammonia (B1221849) and acetic acid in situ, with the ammonia acting as the true catalytic species. tandfonline.comechemcom.com This system is particularly noted for its application in the synthesis of various heterocyclic compounds derived from Knoevenagel adducts. echemcom.comnih.govresearchgate.net The use of ammonium acetate is also considered a greener alternative in some protocols, especially in solvent-free conditions. bhu.ac.in

n-Butylamine, a primary amine, often in conjunction with acetic acid, represents another effective catalytic system. sciencemadness.orgsciencemadness.org This combination has been used for the condensation of various aldehydes with active methylene compounds. For example, the reaction of substituted aldehydes with dimethyl malonate can be carried out using di-n-propylamine (a similar primary amine system) in n-hexane. ijrpr.com

Table 2: Knoevenagel Condensation using Ammonium Acetate and n-Butylamine Systems

| Aldehyde | Active Methylene Compound | Catalyst System | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Aromatic Aldehydes | Malononitrile (B47326) | Ammonium Acetate | Ethanol (B145695)/Reflux | - | High | journalijar.com |

| Benzaldehyde | Malononitrile | Ammonium Acetate | Sonication/RT | 5-7 min | High | bhu.ac.in |

Condensation with Substituted Benzaldehydes and Malonic Acid Derivatives

A significant advantage of the Knoevenagel condensation is its broad substrate scope. The reaction is not limited to benzaldehyde itself but can be effectively carried out with a wide range of substituted benzaldehydes. The electronic nature of the substituents on the aromatic ring, whether electron-donating or electron-withdrawing, can influence the reaction rate but generally does not prevent the condensation from occurring. tandfonline.com Similarly, various derivatives of malonic acid can be employed, with dimethyl malonate and diethyl malonate being the most common. ijrpr.comatamanchemicals.com This versatility allows for the synthesis of a diverse library of this compound derivatives with tailored properties.

Table 3: Knoevenagel Condensation with Various Substrates

| Substituted Benzaldehyde | Malonic Acid Derivative | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Syringaldehyde | Malonic Acid | Ammonium Bicarbonate | Solvent-free | High | tandfonline.comtue.nl |

| Vanillin | Malonic Acid | Proline | Ethanol | 80 | nih.govmdpi.com |

| Various Benzaldehydes | Malonic Acid | Ammonium Bicarbonate | Solvent-free | Good to Excellent | tandfonline.com |

Optimization of Reaction Conditions

To maximize the efficiency and yield of the Knoevenagel condensation, optimization of the reaction conditions is crucial. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and the molar ratio of reactants and catalyst.

The choice of solvent can have a profound impact on the Knoevenagel condensation. The solvent's polarity, boiling point, and its ability to azeotropically remove water (a byproduct of the reaction) are all important considerations. thermofisher.com

Toluene: A non-polar solvent with a relatively high boiling point, toluene is frequently used to facilitate the removal of water via a Dean-Stark apparatus. orgsyn.orggoogle.com This continuous removal of water shifts the reaction equilibrium towards the product, often leading to higher yields. thermofisher.com

Ethanol: As a polar protic solvent, ethanol is often considered a more environmentally benign option. nih.gov It can effectively dissolve the reactants and catalysts. Proline-catalyzed Knoevenagel-Doebner condensations have been successfully carried out in ethanol, yielding p-hydroxycinnamic diacids in good to high yields. nih.govmdpi.com

n-Hexane: A non-polar solvent, n-hexane has been utilized in certain Knoevenagel condensations, for instance, in the synthesis of substituted 2-benzylidene-malonic acid dimethyl esters using di-n-propylamine as the catalyst. ijrpr.com

In some modern approaches, solvent-free conditions have been developed to create a greener and more efficient process. tandfonline.comresearchgate.net These methods often involve heating a mixture of the aldehyde, malonic acid, and a catalyst like ammonium bicarbonate. tandfonline.comtue.nl

Table 4: Effect of Solvent on Knoevenagel Condensation

| Reactants | Catalyst System | Solvent | Key Observation | Reference |

|---|---|---|---|---|

| Benzaldehyde, Diethyl Malonate | Piperidine | Toluene | Azeotropic water removal improves yield | orgsyn.org |

| Vanillin, Malonic Acid | Proline | Ethanol | Sustainable synthesis with good yield | nih.govmdpi.com |

| Substituted Aldehydes, Dimethyl Malonate | Di-n-propylamine | n-Hexane | Effective for specific amine catalysts | ijrpr.com |

Catalyst Loading and Temperature Control

The Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by dehydration, is a cornerstone for synthesizing this compound derivatives. wikipedia.org The choice and amount of catalyst, along with temperature, significantly influence the reaction's efficiency and outcome.

Catalyst Loading: The amount of catalyst used, or catalyst loading, is a critical parameter. For instance, in the condensation of benzaldehyde and malononitrile, a 10% w/w catalyst loading based on the total reagent mass was found to be optimal under specific conditions. researchgate.net In other systems, such as the synthesis of α,β-unsaturated acids using FeCl3·6H2O, a much lower catalyst loading of 0.5 mol % has proven effective. researchgate.net The use of basic ionic liquids as catalysts in water has also been reported, with the catalyst being reusable for multiple cycles without significant loss of activity. researchgate.net Some processes utilize organocatalysts like piperidine, where the amount is adjusted based on the benzoic acid content of the aldehyde, requiring a slight excess to neutralize the acid. orgsyn.org

Temperature Control: Temperature plays a crucial role in both reaction rate and product selectivity. Many Knoevenagel condensations are effectively carried out at room temperature. researchgate.netresearchgate.net For example, the reaction of various aromatic aldehydes with malononitrile proceeds smoothly at room temperature in water. researchgate.net However, in some cases, elevated temperatures are necessary to drive the reaction to completion. The synthesis of substituted 2-benzylidene-malonic acid dimethyl esters can be initiated at room temperature and then heated to 60-65°C. ijrpr.com In other protocols, reactions are heated to reflux, with temperatures reaching 130-140°C, to ensure the removal of water and drive the equilibrium towards the product. orgsyn.org The effect of temperature on stereoselectivity has also been noted; for instance, in certain dehydrations to form (E)-α,β-dehydroamino acids, higher temperatures (80°C) led to greater stereoselectivity compared to room temperature. organic-chemistry.org

The following table summarizes the impact of catalyst loading and temperature on the synthesis of this compound derivatives based on various studies.

| Catalyst System | Optimal Catalyst Loading | Reaction Temperature | Key Findings |

| Urea | 10% w/w | Room Temperature (20°C) | Efficient for Knoevenagel condensation in water. researchgate.net |

| FeCl3·6H2O | 0.5 mol % | Conventional Heating | High E-stereoselectivity for α,β-unsaturated acids. researchgate.net |

| Di-n-propylamine | 0.5 moles | Room Temperature to 60-65°C | Used for synthesis of substituted 2-benzylidene-malonic acid dimethyl esters. ijrpr.com |

| Piperidine | Slight excess based on acid content | Reflux (130-140°C) | Effective for ethyl benzalmalonate synthesis. orgsyn.org |

| Boric Acid | 10 mol% | Room Temperature | Good to excellent yields for Knoevenagel condensation products in ethanol. mdpi.com |

Purification Strategies

After the synthesis of this compound and its esters, purification is essential to isolate the desired product from unreacted starting materials, catalysts, and byproducts. Common purification techniques include recrystallization, distillation, and chromatography.

Recrystallization is a widely used method for purifying solid products. The crude product is dissolved in a suitable solvent at an elevated temperature, and as the solution cools, the desired compound crystallizes out, leaving impurities in the solution. For instance, synthesized compounds can be purified by recrystallization. ijrpr.com In some cases, the reaction mixture solidifies upon cooling, and the product can be obtained in pure form by recrystallization from solvents like ethanol. google.com

Distillation is employed for the purification of liquid products. The crude reaction mixture is heated, and the component with the lower boiling point vaporizes first, is then condensed, and collected separately. Benzylidene malonic acid dimethyl ester, a colorless oil, can be purified by distillation. google.com Similarly, ethyl benzalmalonate is purified by distillation under reduced pressure. orgsyn.org

Chromatography , particularly thin-layer chromatography (TLC) and flash chromatography, is used for both monitoring the progress of a reaction and for purification. TLC can be used to isolate the desired product after the removal of the solvent. evitachem.com For aldehydes with high boiling points or when reactions are performed on a large scale, purification by flash chromatography on silica (B1680970) gel may be necessary. researchgate.net

The choice of purification strategy depends on the physical state and properties of the product and the nature of the impurities.

Stereoselective Product Formation (e.g., (E)-Alk-3-enoic Acids)

The stereochemical outcome of a reaction is crucial, especially in the synthesis of biologically active molecules. In the context of derivatives of this compound, achieving stereoselectivity, particularly the formation of the (E)-isomer, is often a primary goal.

(E)-Alk-3-enoic acids can be prepared with high yield (85–90%) and excellent stereoselectivity (98–99%) through a modified Knoevenagel condensation. psu.edu This is achieved by reacting a straight-chain aldehyde with malonic acid in dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) at 100°C, using piperidinium (B107235) acetate as a catalyst. psu.edu Condensation of the aldehyde with a monoester of malonic acid under similar conditions also yields the corresponding ester of (E)-alk-3-enoic acid in high yield and good stereoselectivity. psu.edu

The synthesis of (E)-α,β-dehydroamino acids and their peptide derivatives has been accomplished with high stereoselectivity through the stereospecific dehydration of threo-β-hydroxy-α-amino acid derivatives. organic-chemistry.org This method utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of CuCl2, proving more effective than other dehydrating agents in yielding the desired (E)-isomer. organic-chemistry.org

Furthermore, a catalytic protocol using FeCl3·6H2O in nitromethane (B149229) has been described for the rapid synthesis of α,β-unsaturated acids with high E-stereoselectivity. researchgate.net The stereoselective synthesis of more complex structures, such as ε-isomers of dimethyl esters of 1,3-diaminotruxillic acid, has been achieved through a multi-step process involving orthopalladation and [2+2]-photocycloaddition, which promotes the formation of a single isomer. csic.es

Alternative Synthetic Pathways

While the Knoevenagel condensation is the most common route, alternative methods for the synthesis of this compound and its esters have been developed.

Reactions of Malonic Acid Ester Anions with Benzal Chlorides

An alternative to the condensation with aldehydes is the reaction of malonic acid ester anions with benzal chlorides. In one process, malonic acid esters are converted into their sodium salt by treatment with a sodium alcoholate. This sodium salt is then reacted with a benzal chloride to produce the benzylidene compound. google.com This method avoids the direct use of aldehydes and the subsequent removal of water.

Transition Metal Salt Catalysis in Halide-Mediated Syntheses

The reaction between malonic acid esters and benzene substituted with dihalogenomethylene groups can be facilitated by the presence of transition-metal salts. google.com In this process, heating the reactants in the presence of salts like iron(III) chloride (FeCl₃·6H₂O), copper(II) chloride, or cobalt(II) chloride leads to the formation of the benzylidene compound, with the evolution of hydrogen chloride (HCl) indicating the reaction's progress. google.com This method is applicable for producing various benzylidene malonic acid esters. google.com The reaction temperatures typically range from 80 to 150°C. google.com

Synthesis of Substituted this compound Dimethyl Esters

The synthesis of substituted this compound dimethyl esters can be achieved through several tailored methods. One approach involves the piperidine-catalyzed Knoevenagel condensation of various aldehydes with dimethyl malonate. nih.gov This method has been used to produce a range of dimethyl 2-benzylidenemalonate derivatives with different substituents on the benzene ring. nih.gov

Another procedure for synthesizing substituted 2-benzylidene-malonic acid dimethyl esters involves reacting a respective aldehyde with dimethyl malonate in n-hexane, with di-n-propylamine added as a catalyst. The reaction is stirred at room temperature and then heated to 60-65°C. ijrpr.com Furthermore, the synthesis of complex molecules like dimethyl {3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}malonate involves multi-step organic synthesis starting from readily available precursors. ontosight.ai

The following table provides examples of synthesized substituted this compound dimethyl esters and their reported yields.

| Substituent on Benzaldehyde | Product | Yield (%) | Reference |

| None | Dimethyl 2-benzylidenemalonate | 86 | nih.gov |

| 2-Fluoro | Dimethyl 2-(2-fluorobenzylidene)malonate | 89 | nih.gov |

| 2-Chloro | Dimethyl 2-(2-chlorobenzylidene)malonate | 73 | nih.gov |

| 2-Methoxy | Dimethyl 2-(2-methoxybenzylidene)malonate | 66 | nih.gov |

| 3-Fluoro | Dimethyl 2-(3-fluorobenzylidene)malonate | 73 | nih.gov |

| 3-Methoxy | Dimethyl 2-(3-methoxybenzylidene)malonate | 85 | nih.gov |

| 2-Nitro | Dimethyl 2-(2-nitrobenzylidene)malonate | 75 | nih.gov |

Chemical Reactivity and Mechanistic Investigations of Benzylidenemalonic Acid Derivatives

Conjugate Addition Reactions

The polarized double bond in benzylidenemalonic acid derivatives renders the β-carbon susceptible to attack by nucleophiles in a Michael-type or conjugate addition reaction. This reactivity is fundamental to the construction of more complex molecular frameworks.

The conjugate addition of nucleophiles, such as cyanide ions, to arylidenemalonic esters like diethyl benzylidenemalonate is a well-established synthetic method. lookchem.comcymitquimica.comfishersci.cathermofisher.comchemicalbook.comchemicalbook.com The reaction proceeds via the attack of the cyanide nucleophile on the electrophilic β-carbon of the benzylidene group. chemguide.co.uklibretexts.org This process is typically facilitated in an alcoholic solution, sometimes in the presence of a weak acid to generate hydrogen cyanide (HCN) in situ from a cyanide salt like potassium cyanide. chemguide.co.uklibretexts.orgzenodo.orgphysicsandmathstutor.com The initial addition product is a cyano-substituted malonic ester, which can then be further manipulated.

The general mechanism involves the cyanide ion (CN⁻) acting as a nucleophile, attacking the electron-deficient β-carbon of the α,β-unsaturated system. libretexts.orgphysicsandmathstutor.com This breaks the π-bond, and the resulting negative charge is stabilized by the adjacent ester groups. Subsequent protonation yields the final addition product. libretexts.org

A significant application of the cyanide addition to benzylidenemalonic esters is the synthesis of arylsuccinic acids. lookchem.comcymitquimica.comfishersci.cathermofisher.comchemicalbook.comchemicalbook.comsmolecule.com Following the conjugate addition of the cyanide ion, the resulting cyano-substituted intermediate can undergo hydrolysis. The nitrile group and the two ester groups are converted to carboxylic acid functionalities, leading to the formation of an aryl-substituted succinic acid. These arylsuccinic acid scaffolds are valuable building blocks in organic synthesis, serving as precursors for various biologically active molecules and materials. lookchem.comsmolecule.com

Hydroarylation and Cyclization Reactions

This compound derivatives can undergo hydroarylation, a reaction that forms a carbon-carbon bond between an aromatic ring and the benzylic carbon of the substrate. This reaction is often catalyzed by Lewis acids and can lead to important cyclic structures.

Simple Lewis acids have been shown to effectively catalyze the hydroarylation of benzylidene malonates with phenols. researchgate.netnih.govnih.govacs.org This reaction sequence ultimately yields 3,4-disubstituted dihydrocoumarins through a hydroarylation-lactonization process. researchgate.netnih.govnih.govacs.orgresearchgate.net A key feature of this transformation is the high degree of diastereoselectivity, strongly favoring the formation of the trans stereoisomer. researchgate.netnih.govnih.govacs.org The use of benzylidene malonates is advantageous for this transformation, particularly for electron-deficient systems which are typically less reactive in acid-catalyzed arylations with phenols. nih.gov The pendant carboxyl group on the malonate is thought to activate the substrate towards hydroarylation. nih.gov

Several Lewis acids have been evaluated for their ability to catalyze the hydroarylation of benzylidene malonates with phenols. Among them, titanium tetrachloride (TiCl₄) has been identified as a highly practical and active catalyst for producing trans-substituted dihydrocoumarins. researchgate.netnih.gov Comparative studies have shown that TiCl₄ is more active than other Lewis acids such as copper(II) triflate (Cu(OTf)₂) and scandium(III) triflate (Sc(OTf)₃). researchgate.netnih.gov For instance, while Cu(OTf)₂ can yield the hydroarylation product, it is less effective at promoting the subsequent transesterification to the final dihydrocoumarin (B191007), resulting in a mixture of cyclized and uncyclized products. nih.gov In contrast, TiCl₄ drives the reaction to completion, yielding the dihydrocoumarin with high diastereoselectivity. researchgate.netnih.gov

Table 1: Comparison of Lewis Acid Catalysts in the Reaction of a Benzylidene Malonate with a Phenol (B47542)

| Catalyst | Yield of Dihydrocoumarin | Observations | Reference |

|---|---|---|---|

| TiCl₄ | High | Most practical and active catalyst, high diastereoselectivity. | researchgate.netnih.gov |

| Cu(OTf)₂ | Moderate | Less effective in subsequent transesterification, mixture of products. | nih.gov |

| Sc(OTf)₃ | Moderate | Less active than TiCl₄. | nih.gov |

| MgBr₂ | Ineffective | Not an effective catalyst for the reaction. | researchgate.net |

| ZnCl₂ | Ineffective | Not an effective catalyst for the reaction. | researchgate.net |

This is an illustrative table based on findings described in the cited literature.

The reaction tolerates a range of functional groups on the benzylidene malonate, including both electron-donating and electron-withdrawing substituents, making it a versatile method. nih.gov

The formation of dihydrocoumarins from benzylidene malonates and phenols involves two key steps: hydroarylation and transesterification. Two primary mechanistic pathways were considered:

Path A: Transesterification of one of the malonate esters with the phenol, followed by an intramolecular hydroarylation (a Friedel-Crafts type cyclization). nih.gov

Path B: Intermolecular hydroarylation of the phenol onto the benzylidene malonate, followed by an intramolecular transesterification (lactonization) to form the dihydrocoumarin ring. nih.gov

Mechanistic studies were conducted to distinguish between these pathways. nih.gov An intermediate corresponding to the initial transesterification product of Path A was synthesized independently and subjected to the reaction conditions with 10 mol% TiCl₄. nih.gov This experiment did not yield the dihydrocoumarin product, effectively ruling out Path A. nih.gov This result supports the hypothesis that the reaction proceeds via Path B. The initial step is the intermolecular C-C bond formation between the phenol and the benzylidene malonate, which is then followed by a rapid, intramolecular cyclization via transesterification to give the final dihydrocoumarin product. nih.gov This pathway is also more plausible as phenols are significantly more nucleophilic than the benzoate-type ester that would be involved in the cyclization step of Path A. nih.gov

Formation of Cyclohexadienols via TiCl₄-Mediated Reactions

Titanium tetrachloride (TiCl₄) mediates a novel dimerization of dimethyl (β-styryl)malonates, leading to the formation of substituted trimethyl 4-hydroxy-[1,1′-biaryl]-3,3,5(2H)-tricarboxylates, which are cyclohexadienol derivatives. mdpi.comnih.gov This reaction is accompanied by the elimination of a molecule of methanol. nih.gov The use of other Lewis acids does not typically result in this type of transformation; instead, oligomers or [4+2] cycloaddition products are often observed. mdpi.com

The reaction conditions, particularly the stoichiometry of TiCl₄, are critical in determining the product outcome. For example, reacting β-styrylmalonate with 0.5 equivalents of TiCl₄ in refluxing 1,2-dichloroethane (B1671644) almost exclusively yields the cyclohexadienol derivative. mdpi.com However, using an excess of TiCl₄ (1.5 equivalents) at a lower temperature can lead to the formation of a substituted dihydro-5,9-methanobenzo nih.govannulene. mdpi.com

A cross-reaction between β-styrylmalonate and benzylidenemalonate in the presence of TiCl₄ has also been explored to probe the reaction mechanism. mdpi.comnih.gov This experiment resulted in a mixture of two different cyclohexadienol products, supporting a proposed mechanism where TiCl₄ activates the β-styrylmalonate to generate two distinct reactive intermediates. nih.gov

Friedel-Crafts Reactions with Indoles

This compound derivatives can participate in Friedel-Crafts-type reactions with electron-rich aromatic compounds like indoles. acs.org Indole (B1671886) is a highly nucleophilic heterocycle that readily undergoes electrophilic substitution, most commonly at the C3 position. acs.orgikm.org.my The reaction is typically catalyzed by either protic or Lewis acids, which activate the carbonyl group of the this compound derivative, making it more susceptible to nucleophilic attack by the indole. nih.gov This initial attack is followed by a second nucleophilic attack from another indole molecule, leading to the formation of bis(indolyl)methane (BIM) derivatives. nih.gov

While the C3 position is the most reactive site for electrophilic attack, the ambident nature of indole can lead to competitive reactions at other positions, such as the C2 position or the nitrogen atom, which can result in lower yields of the desired C3-substituted product. ikm.org.my The choice of catalyst and reaction conditions is therefore crucial for controlling the regioselectivity of the acylation. ikm.org.my For instance, in the Friedel-Crafts acylation of 5-substituted indoles, the choice of Lewis acid is dependent on the nature of the substituent at the C5 position. ikm.org.my

Free Radical Processes

Triethylborane-Induced Alkylation Reactions

Triethylborane (B153662) (Et₃B), in the presence of air (oxygen), is a widely used and effective initiator for free-radical reactions. organic-chemistry.orgnih.gov It can induce the alkylation of this compound derivatives through a radical conjugate addition mechanism. nih.govarkat-usa.org This method allows for the formation of carbon-carbon bonds under mild conditions. organic-chemistry.org

The mechanism involves the generation of alkyl radicals from alkyl iodides in the presence of triethylborane and oxygen. organic-chemistry.orgnih.gov The primary initiation step involves the reaction of triethylborane with oxygen to produce an ethyl radical. whiterose.ac.uk However, this primary initiation is often inefficient. whiterose.ac.uk A secondary, more efficient initiation pathway involves the reaction of triethylborane with diethyl(ethylperoxy)borane (Et₂BOOEt), a product of triethylborane autoxidation, which generates a higher concentration of initiating ethyl radicals. whiterose.ac.uk

These alkyl radicals then add to the electron-deficient double bond of the this compound derivative. The resulting radical intermediate can then be trapped or undergo further reactions. researchgate.net The reactions are generally clean and provide the 1,4-adducts in good yields. nih.gov

Reductive Dimerization Mediated by Manganese Metal

Manganese metal has been found to mediate the reductive dimerization of arylidene malonates, a reaction discovered serendipitously during attempts to generate organomanganese reagents under ball-milling conditions. d-nb.infoucl.ac.uk This process is highly dependent on the reaction conditions, with ball-milling being essential to activate the manganese metal. d-nb.infoucl.ac.uk The reaction requires the presence of lithium chloride (LiCl) and a liquid-assisted grinding (LAG) agent like tetrahydrofuran (B95107) (THF) for reactivity. ucl.ac.uk

The substrate scope of this reaction indicates that specific electronic activation is necessary for the reductive coupling to occur, requiring two strong electron-withdrawing groups and benzylic stabilization. researchgate.net Interestingly, zinc metal can also act as a reductant in this reaction, although it provides lower yields compared to manganese. nih.govucl.ac.uk

Table 2: Optimization of Manganese-Mediated Reductive Dimerization of Diethylbenzylidenemalonate

| Entry | Reductant | Additive | Grinding Conditions | Yield of Dimer |

| 1 | Mn pieces | LiCl, THF | Ball-milling, 3h | 66% |

| 2 | Mn pieces | THF | Ball-milling, 3h | No reaction |

| 3 | Zn pieces | LiCl, THF | Ball-milling, 3h | 43% |

| 4 | Mn pieces | LiCl, THF | Refluxing THF, 24h | 3% |

| 5 | Pre-milled Mn pieces | LiCl, THF | Stirred in THF, 24h | 69% |

Data compiled from multiple studies. nih.govd-nb.infoucl.ac.uk

The mechanism of the manganese-mediated reductive dimerization has been investigated through several experimental techniques. d-nb.info A proposed mechanism begins with the Lewis acid activation of the malonate by lithium ions from LiCl. nih.govresearchgate.net This activation is crucial for the reaction to proceed, as demonstrated by the lack of reactivity in the absence of LiCl. nih.gov

Cyclic voltammetry (CV) measurements have shown that the addition of LiCl lowers the reduction potential of the arylidene malonates, making them more susceptible to reduction by manganese. d-nb.inforesearchgate.net However, the measured reduction potentials are still greater than the reducing power of manganese metal, suggesting that other factors are at play, possibly related to the non-solution conditions of ball-milling. nih.govresearchgate.net

The reduction by manganese could occur via a two-electron transfer to form an organometallic intermediate or through a series of single-electron transfer (SET) events to generate radical intermediates. d-nb.inforesearchgate.net To distinguish between these pathways, radical trapping experiments were performed using radical inhibitors such as TEMPO and 1,1-diphenylethylene. d-nb.info These experiments did not lead to the observation of trapped adducts, which seems to rule out the presence of freely diffusing radical intermediates. nih.govd-nb.info Electron Paramagnetic Resonance (EPR) spectroscopy confirmed the presence of Mn(II) at the end of the reaction. nih.govd-nb.info Despite these investigations, the exact mechanism remains unclear. nih.govd-nb.info

Role of Lewis Acids and Electronic Activation in Dimerization

The dimerization of this compound derivatives can be significantly influenced by the presence of Lewis acids, which play a crucial role in the electronic activation of the substrate. Lewis acids enhance the electrophilicity of the benzylidenemalonate system, thereby facilitating reactions that might otherwise be sluggish or proceed through different pathways.

One key role of Lewis acids is in promoting the reductive dimerization of arylidene malonates. For instance, in mechanochemical processes utilizing manganese metal, the addition of a Lewis acid like lithium chloride (LiCl) has been found to be essential for reactivity. researchgate.netnih.gov The proposed mechanism involves the Lewis acid activating the malonate moiety. nih.gov This activation is believed to lower the reduction potential of the arylidene malonate, making it more susceptible to reduction by the metal. researchgate.netnih.govd-nb.info The reduction can proceed through either a two-electron transfer to form an organometallic intermediate or via a series of single electron transfer (SET) events to generate radical intermediates that subsequently couple. nih.govd-nb.info

Furthermore, Lewis acids such as titanium tetrachloride (TiCl₄) have been employed in the cross-coupling reactions of diethyl benzylidenemalonate with β-styrylmalonates, leading to the formation of cyclohexadienols. In these reactions, the Lewis acid activates the benzylidenemalonate, facilitating the cycloaddition process. The choice of Lewis acid can also direct the stereochemical outcome of the reaction, as seen in the diastereoselective hydroarylation of benzylidene malonates with phenols, which yields 3,4-disubstituted dihydrocoumarins with a high preference for the trans stereoisomer. researchgate.netnih.gov

The electronic activation by Lewis acids is a general principle that enhances the reactivity of Michael acceptors. catalysis.blog By coordinating to the carbonyl oxygen atoms of the malonate group, the Lewis acid withdraws electron density, making the β-carbon of the alkene more electrophilic and thus more susceptible to nucleophilic attack or reduction, which is a critical step in the dimerization process. researchgate.net

| Reaction Type | Lewis Acid | Role of Lewis Acid | Outcome | Reference |

|---|---|---|---|---|

| Reductive Dimerization | LiCl | Activates malonate moiety, lowers reduction potential | Essential for reactivity with Mn(0) | researchgate.net, nih.gov |

| Hydroarylation-Lactonization | Various (e.g., unspecified simple Lewis acids) | Catalyzes hydroarylation | Diastereoselective formation of trans-dihydrocoumarins | researchgate.net, nih.gov |

| Cross-Coupling | TiCl₄ | Activates benzylidenemalonate for cycloaddition | Formation of cyclohexadienols |

Photochemical Transformations

This compound and its derivatives exhibit interesting reactivity under photochemical conditions, leading to various transformations, including additions and cyclizations.

Benzophenone-Sensitized Photoreactions with Alcohols

In the presence of a photosensitizer like benzophenone (B1666685), benzylidenemalonic acids can undergo photoreactions with alcohols. researchgate.netresearchgate.net Benzophenone, upon irradiation with UV light, is excited to its singlet state, which then undergoes efficient intersystem crossing to the triplet state. This triplet benzophenone can then act as a sensitizer (B1316253) in chemical reactions. researchgate.net

In the context of this compound, the benzophenone-sensitized reaction in an alcohol medium can lead to the addition of the alcohol across the double bond. researchgate.net The mechanism likely involves the triplet benzophenone abstracting a hydrogen atom from the alcohol to form a ketyl radical and an alcohol-derived radical. The alcohol-derived radical can then add to the electron-deficient double bond of the this compound. This process is a key step in the synthesis of various functionalized products. researchgate.net

Synthesis of α-Carboxy-γ-butyrolactones

A significant application of the benzophenone-sensitized photoreaction of benzylidenemalonic acids with alcohols is the synthesis of α-carboxy-γ-butyrolactones. researchgate.net This transformation provides a direct route to these valuable heterocyclic compounds, which are structural motifs in various bioactive molecules. organic-chemistry.orgnih.gov

The reaction proceeds via the initial photochemical addition of the alcohol-derived radical to the this compound, as described in the previous section. The resulting radical intermediate undergoes subsequent intramolecular cyclization, followed by the elimination of a radical to afford the γ-butyrolactone ring system with a carboxylic acid group at the α-position. researchgate.netnsf.gov The efficiency and selectivity of this reaction can be influenced by the specific substrates and reaction conditions employed. This method represents a useful synthetic strategy for accessing α-carboxy-γ-butyrolactones from readily available starting materials. researchgate.netnii.ac.jp

Cycloaddition Reactions (e.g., Triazoline and Aziridine (B145994) Formation)

This compound derivatives serve as substrates in various cycloaddition reactions, leading to the formation of heterocyclic compounds such as triazolines and aziridines. These reactions are valuable for the synthesis of complex nitrogen-containing molecules. lookchem.comresearchgate.net

The formation of triazolines can occur through the [3+2] cycloaddition of an azide (B81097) with the double bond of a benzylidenemalonate derivative. semanticscholar.org The resulting triazoline ring can be unstable and may undergo further reactions, such as the expulsion of nitrogen gas upon thermolysis or photolysis, to yield an aziridine. researchgate.netwikipedia.org

A more direct route to aziridines involves the reaction of this compound derivatives with nitrene precursors. rsc.org For instance, the intramolecular cycloaddition of N-phthalimidoaziridines, which can be synthesized from this compound derivatives, has been investigated. Thermolysis of these aziridines can lead to the formation of condensed N-phthalimidopyrrolidines or N-phthalimidopyrrolines. lookchem.com The reaction of benzylidenemalonates with azides can also lead to the formation of aziridine systems, although the initial product is often the triazoline. semanticscholar.org The strained three-membered aziridine ring is a versatile intermediate in organic synthesis, allowing for various ring-opening reactions to produce amino acids, amino alcohols, and other nitrogen-containing compounds. researchgate.netnih.gov

Comparative Reactivity Analysis with Structurally Similar Compounds (e.g., Benzylidene Meldrum's Acid)

A comparative analysis of the reactivity of this compound derivatives with structurally similar compounds, such as Benzylidene Meldrum's acid, provides valuable insights into the influence of the malonate moiety on the chemical behavior.

Benzylidene Meldrum's acid (2,2-dimethyl-5-benzylidene-1,3-dioxane-4,6-dione) is known for its high electrophilicity and reactivity in various transformations, including cycloaddition and conjugate addition reactions. rsc.orgwikipedia.orgnih.gov In comparison, diethyl benzylidenemalonate exhibits lower electrophilicity. This difference in reactivity can be attributed to the rigid, cyclic structure of Meldrum's acid, which locks the carbonyl groups in a conformation that enhances the electron-withdrawing effect on the double bond. wikipedia.org

This disparity in electrophilicity affects the stability of transition states in cyclization reactions and influences the reaction conditions required. For example, reactions involving Benzylidene Meldrum's acid often proceed under milder conditions compared to those with diethyl benzylidenemalonate. nih.gov The unique reactivity of Meldrum's acid and its derivatives has been harnessed in numerous synthetic applications, such as the synthesis of coumarins and tetrahydrofluorenones through domino reactions. nih.govresearchgate.net

While both classes of compounds are valuable Michael acceptors, the choice between a this compound derivative and Benzylidene Meldrum's acid depends on the desired reactivity and the specific synthetic target. The higher reactivity of Benzylidene Meldrum's acid makes it a potent electrophile for a wide range of reactions, whereas the more moderate reactivity of this compound esters can be advantageous in achieving selectivity in certain transformations.

| Property | Diethyl Benzylidenemalonate | Benzylidene Meldrum's Acid | Reference |

|---|---|---|---|

| Electrophilicity | Lower | Higher | |

| Structure | Acyclic diester | Cyclic dioxanedione | wikipedia.org |

| Reactivity in Cycloadditions | Requires activation (e.g., with TiCl₄) for some reactions | Highly reactive dienophile | , rsc.org |

| Synthetic Utility | Intermediate in various syntheses | Powerful electrophile for domino reactions and synthesis of complex heterocycles | nih.gov |

Derivatives and Analogues of Benzylidenemalonic Acid: Chemical Structures and Synthetic Routes

Benzylidenemalonic Esters

Benzylidenemalonic esters are commonly synthesized via the Knoevenagel condensation, a reaction between an aldehyde or ketone and an active methylene (B1212753) compound. In the case of benzylidenemalonic esters, benzaldehyde (B42025) is reacted with a dialkyl malonate.

The synthesis of dimethyl benzylidenemalonate typically involves the Knoevenagel condensation of benzaldehyde and dimethyl malonate. nih.gov A common laboratory-scale procedure involves heating a mixture of the aldehyde, dimethyl malonate, a catalytic amount of piperidine (B6355638), and a small quantity of acetic acid in a solvent like benzene (B151609), with azeotropic removal of water to drive the reaction to completion. nih.gov This method can produce yields of around 86%. nih.gov Another approach involves reacting substituted aromatic and aliphatic aldehydes with dimethyl malonate in n-hexane, using di-n-propylamine as a base. ijrpr.com

The reactivity of dimethyl benzylidenemalonate is characterized by its participation in reactions such as the aza-Michael addition. For example, it reacts with azoles like benzotriazole (B28993) in the presence of a cesium carbonate (Cs₂CO₃) catalyst to form azole derivatives in high yields. researchgate.netrsc.org

Similar to its methyl counterpart, diethyl benzylidenemalonate is synthesized through the Knoevenagel condensation of benzaldehyde and diethyl malonate. atamanchemicals.com The reaction is typically catalyzed by a base, such as piperidine with acetic acid, in a solvent like toluene (B28343) under reflux. google.com Alternative methods include using dry hydrogen chloride or ammonia (B1221849) in an alcoholic solution at low temperatures, followed by purification via vacuum distillation. prepchem.com This compound serves as a crucial intermediate for creating various organic molecules, including arylsuccinic acids through conjugate addition reactions. lookchem.com

Table 1: Synthesis of Benzylidenemalonic Esters

| Product | Reactants | Catalyst/Reagents | Solvent | Key Conditions | Ref. |

| Dimethyl Benzylidenemalonate | Benzaldehyde, Dimethyl Malonate | Piperidine, Acetic Acid | Benzene | Reflux with azeotropic water removal | nih.gov |

| Diethyl Benzylidenemalonate | Benzaldehyde, Diethyl Malonate | Piperidine, Acetic Acid | Toluene | Reflux | google.com |

| Diethyl Benzylidenemalonate | Benzaldehyde, Diethyl Malonate | Dry Hydrogen Chloride | None | -10°C to -5°C, then room temp. for 8 days | prepchem.com |

The reactivity of benzylidenemalonic esters is significantly influenced by the nature and position of substituents on the benzylidene (aromatic) ring.

Electronic Effects:

Electron-withdrawing groups (e.g., -NO₂, -CN) on the aryl ring increase the electrophilicity of the α,β-unsaturated system. This enhanced electrophilicity accelerates reaction rates in nucleophilic additions. For instance, the presence of a strong electron-withdrawing group at the 2-position (ortho) of the benzene ring has been shown to remarkably increase the inhibitory activity of certain arylidene malonate derivatives, suggesting that an electron-deficient aromatic ring is critical for efficacy in specific biological contexts. nih.gov

Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) generally decrease the electrophilicity of the double bond. In some reactions, such as the TiCl₄-catalyzed condensation with glyoxylate (B1226380) derivatives, the presence of electron-donating groups on the aryl ring leads to slightly lower yields compared to those with electron-withdrawing groups. unive.it

Steric Effects:

The position of substituents plays a crucial role. Substrates with ortho-substituents on the phenyl ring often give lower yields in reactions like the aza-Michael addition compared to those with meta or para substituents, indicating sensitivity to steric hindrance. rsc.org This effect is also observed in condensations with aryl glyoxylates, where ortho-substituents lead to a decrease in reaction yield. unive.it

The interplay of these effects allows for the fine-tuning of the esters' reactivity for various synthetic applications. For example, while diethyl benzylidenemalonate itself is less reactive toward nucleophiles than compounds like nitroalkenes, its reactivity can be enhanced by introducing electron-withdrawing substituents on the aryl ring.

Polymeric Architectures Incorporating Benzylidenemalonic Acid Units

This compound and its derivatives, particularly its esters, serve as functional building blocks in the design of advanced polymeric materials. Their incorporation into polymer chains can impart specific optical and physical properties, such as aggregation-induced emission (AIE).

Derivatives like 4-diethylamino-2-benzylidene malonic acid dimethyl ester have been noted for their emissive properties. mdpi.com While these molecules may have low quantum yields in solution, their emission can be significantly enhanced in the crystalline solid state. mdpi.com This phenomenon, known as crystallization-induced emission (CIE), is a result of restricted intramolecular rotation and specific molecular packing (J-aggregation) in the crystalline phase, with quantum yields approaching 0.5. mdpi.com

The principle of AIE is central to the application of this compound derivatives in polymers. In dilute solutions, molecules like benzylidene-methyloxazolone (BMO) analogues can dissipate excited-state energy through non-radiative decay channels, such as intramolecular rotation around double and single bonds. researchgate.net When these molecules are aggregated, these intramolecular motions are restricted by intermolecular interactions, which blocks the non-radiative pathways and activates radiative decay, leading to strong fluorescence. researchgate.net The design strategy for creating AIE-active polymers often involves incorporating such AIE-active molecules (AIEgens) into the polymer architecture. acs.org

The synthesis of polymers containing these units can be achieved through various polymerization techniques. For instance, related dicarboxylic acids, like 2-benzylidenesuccinic acid, can be used to synthesize prepolymers for biodegradable materials such as poly(glycerol-co-diacids). The general field of polymer chemistry offers methods like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, which can be enhanced with acid to create well-defined multiblock copolymers with high end-group fidelity. rsc.org Such controlled polymerization methods could be applied to monomers derived from this compound to create complex and functional polymeric architectures.

Table 1: Research Findings on Polymers with this compound Units

| Derivative | Key Finding | Observed Phenomenon | Potential Application | Reference |

|---|---|---|---|---|

| 4-Diethylamino-2-benzylidene malonic acid dimethyl ester | Excellent emitter in the crystalline solid state with quantum yields approaching 0.5. | Crystallization-Induced Emission (CIE) due to restricted rotation and J-aggregation. | Emissive materials, organic light-emitting diodes (OLEDs). | mdpi.com |

| Benzylidene-methyloxazolone (BMO) analogues | Weakly emissive in solution but highly emissive in aggregate or solid states. | Aggregation-Induced Emission (AIE) due to restriction of intramolecular motion. | Fluorescent sensors, photoswitches, luminescent waveguides. | researchgate.net |

| 2-Benzylidenesuccinic acid | Can be utilized in synthesizing poly(glycerol-co-diacids) prepolymers. | Polymerization enhances mechanical properties and biodegradability. | Biodegradable materials for packaging or biomedical devices. |

Perfluorinated Chain Derivatives and Their Molecular Organization

The introduction of perfluorinated chains to this compound derivatives creates molecules with distinct self-organizing properties, driven by the mutual repulsion between the hydrocarbon and fluorocarbon segments—a phenomenon known as the "fluorophobic effect". researchgate.netacs.org This effect leads to microsegregation and the formation of ordered liquid crystalline phases. researchgate.netacs.org

A notable group of such compounds includes 4-[4-(4-n-octyloxybenzoyloxy)benzoyloxy]this compound bis(perfluoroalkyl) esters. researchgate.netacs.org X-ray measurement studies on these materials have revealed liquid crystalline behaviors, including smectic A (SmA), smectic C (SmC), and columnar (Col) phases. researchgate.netacs.org The molecular organization within these phases is heavily influenced by the steric interactions arising from the wedge shape of the molecules and the segregation of the chemically incompatible hydrocarbon and perfluorinated segments. researchgate.netacs.org

In these systems, the molecular packing often corresponds to a monolayer arrangement of the mesogenic cores with a partial intercalation of the perfluorinated chains. researchgate.net The degree of this intercalation can be quantified and is dependent on the specific mesophase and temperature. researchgate.net The strong microsegregation effect of the perfluorinated segments is a key driver for the formation of highly stable, untilted smectic mesophases. researchgate.net

The synthesis of these complex molecules requires a modular approach, often introducing the semiperfluorinated alkyl chain via a spacer. acs.org The presence of long-chain perfluoroalkyl fragments significantly reduces the solubility of the compounds, which must be considered during synthesis and purification. acs.org

Another example of a fluorinated derivative is 2-[2-(Trifluoromethyl)benzylidene]malonic acid. evitachem.com This compound features a trifluoromethyl group, which enhances its electrophilicity, making it a useful intermediate in organic synthesis. evitachem.com While detailed studies on its self-organization are less common in the provided literature, the presence of the -CF3 group is a well-established strategy in medicinal and materials chemistry to modulate molecular properties. researchgate.net

Table 2: Properties of Perfluorinated this compound Derivatives

| Derivative Type | Key Structural Feature | Observed Supramolecular Structure | Driving Force for Organization | Reference |

|---|---|---|---|---|

| 4-[4-(4-n-octyloxybenzoyloxy)benzoyloxy]this compound bis(perfluoroalkyl) esters | Long perfluorinated alkyl chains attached via ester linkage. | Liquid crystalline phases (SmA, SmC, Columnar). | Fluorophobic effect, steric interactions, and microsegregation. | researchgate.netacs.org |

| 2-[2-(Trifluoromethyl)benzylidene]malonic acid | A single trifluoromethyl (-CF3) group on the benzylidene ring. | Not detailed in provided sources, but valued as a synthetic intermediate. | Enhanced electrophilicity due to the -CF3 group. | evitachem.com |

Foundation for Aryl Succinic Acids

This compound and its esters serve as key starting materials for the synthesis of aryl succinic acids. A primary route to these compounds involves the conjugate addition of a nucleophile to the β-carbon of the α,β-unsaturated system.

Key Intermediate in Dihydrocoumarin (B191007) and Lactone Synthesis

This compound esters are highly effective precursors for the synthesis of 3,4-disubstituted dihydrocoumarins, which are themselves important structural motifs in many biologically active compounds. The primary synthetic strategy involves a Lewis acid-catalyzed hydroarylation-lactonization sequence with phenols. organic-chemistry.orgresearchgate.net

In this reaction, the Lewis acid activates the benzylidene malonate, facilitating a nucleophilic attack by the phenol (B47542). This is followed by an intramolecular transesterification (lactonization) to form the dihydrocoumarin ring. dergipark.org.tr Research has shown that titanium tetrachloride (TiCl₄) is a particularly effective catalyst for this transformation, leading to high diastereoselectivity that favors the trans stereoisomer. organic-chemistry.orgdergipark.org.tr The reaction tolerates a variety of functional groups on both the benzylidene malonate and the phenol, making it a versatile method for generating a library of dihydrocoumarin derivatives. core.ac.uk The general success of this method highlights the utility of the malonate group in activating the substrate for catalytic hydroarylation.

Table 1: Effect of Various Lewis Acid Catalysts on Dihydrocoumarin Synthesis

| Catalyst | Time (h) | Conversion (%) | Diastereomeric Ratio (trans:cis) |

|---|---|---|---|

| TiCl₄ | 0.5 | >95 | >20:1 |

| Sc(OTf)₃ | 24 | >95 | >20:1 |

| Cu(OTf)₂ | 48 | >95 | >20:1 |

| ZnCl₂ | 48 | <95 | 10:1 |

| MgBr₂ | 48 | Ineffective | - |

Data synthesized from research findings on the hydroarylation of benzylidene malonates. organic-chemistry.orgdergipark.org.tr

This reaction pathway underscores the role of this compound derivatives as key intermediates in the synthesis of complex lactones. nih.govwikipedia.org

Building Block for Amino Acid Analogues (e.g., β-Amino Acid Derivatives)

The electrophilic nature of the double bond in this compound makes it an excellent Michael acceptor for the synthesis of amino acid analogues, particularly β-amino acid derivatives. The addition of nitrogen-based nucleophiles across the double bond is a key strategy for introducing an amino group at the β-position relative to a carboxyl group.

For instance, the reaction of this compound with ammonia or other nitrogen sources can lead to the formation of 3-amino-3-phenylpropionic acid derivatives after subsequent chemical modifications. beilstein-journals.org This Michael addition establishes the core structure of a β-aryl-β-amino acid, a scaffold found in numerous biologically active compounds and peptidomimetics. The two carboxyl groups of the malonate moiety can be selectively manipulated post-reaction to yield the final amino acid derivative, often involving a decarboxylation step.

Contributions to the Synthesis of Diverse Chemical Libraries

The versatility of this compound and its reaction products makes it a valuable scaffold for diversity-oriented synthesis and the creation of chemical libraries for high-throughput screening. bu.edu.eg The dihydrocoumarins synthesized from benzylidenemalonic esters are particularly useful in this regard. dergipark.org.trresearchgate.net

A developed protocol begins with the hydroarylation of phenols with this compound derivatives to produce a library of dihydrocoumarins. researchgate.net These dihydrocoumarins, being activated esters, can undergo facile ring-opening with a variety of amines to generate phenolic propanamides. This regenerates a phenol group that can be further functionalized, allowing for the rapid assembly of a diverse set of molecules from simple starting materials. researchgate.net This strategy of sequential functionalization enables the creation of libraries with significant molecular diversity, which is crucial for the discovery of new therapeutic agents. dergipark.org.tr

Precursor in Indole (B1671886) Alkaloid Synthesis

While direct, single-step syntheses of complex indole alkaloids from this compound are not common, its role as a precursor to key heterocyclic building blocks is significant. The reactivity of this compound derivatives allows for the construction of complex nitrogen-containing heterocycles that can serve as intermediates in the synthesis of alkaloids and related natural products. beilstein-journals.org

For example, studies have shown that this compound derivatives can react with N-aminophthalimide to form aziridines. Subsequent thermolysis of these aziridines can lead to the formation of condensed N-phthalimidopyrrolidines and N-phthalimidopyrrolines. beilstein-journals.org These pyrrolidine (B122466) and pyrroline (B1223166) ring systems are core components of many alkaloid structures. This demonstrates the utility of this compound in accessing complex nitrogenous scaffolds that are essential for building the intricate architectures of natural products.

Utility in the Construction of Heterocyclic Compounds (e.g., Pyridine (B92270) and Pyrimidine (B1678525) Derivatives)

This compound and its derivatives are valuable precursors for synthesizing a range of heterocyclic compounds, including derivatives of pyridine and pyrimidine. These heterocycles are ubiquitous in medicinal chemistry.

The synthesis of pyridopyrimidine derivatives has been achieved through the condensation of diethyl alkylmethylene malonates (structurally related to diethyl benzylidenemalonate) with 2-aminopyridines. This reaction yields novel 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one derivatives. core.ac.uk Further treatment of these products with a strong acid, such as trifluoroacetic acid, can induce cyclization to form even more complex fused heterocyclic systems like furo[2,3-d]pyrido[1,2-a]pyrimidines. core.ac.uk Other research has documented the synthesis of pyrido[1,2-α]pyrimidine derivatives using this compound esters as starting materials. organic-chemistry.org

Furthermore, this compound's reactivity is harnessed in multi-component reactions to build substituted pyridine rings. Although classical methods like the Hantzsch synthesis are common for pyridine construction, intermediates derived from this compound offer alternative pathways to highly functionalized pyridines. Similarly, pyrimidine derivatives can be synthesized through condensation reactions where the three-carbon backbone is provided by a malonic acid derivative. The reaction of a benzylidene-type precursor with binucleophiles like 2-aminobenzimidazole (B67599) can lead to fused pyrimidine systems.

Conclusion

Benzylidenemalonic acid stands as a testament to the power and elegance of organic synthesis. From its historical roots in the chemistry of malonic acid to its current status as a strategic intermediate, its journey highlights the continuous evolution of synthetic methodologies. The ease of its preparation via the Knoevenagel condensation, coupled with the diverse reactivity of its functional groups, ensures its continued importance as a building block for the creation of novel and complex molecules with applications spanning from materials science to pharmaceuticals. The ongoing exploration of its reactivity in new catalytic systems promises to further expand its synthetic utility in the years to come.

Catalytic Strategies Employing Benzylidenemalonic Acid Substrates

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and mild reaction conditions for transformations involving benzylidenemalonic acid substrates. Key strategies include activation by Lewis acids, Brønsted acids, and small organic molecules (organocatalysis).

Lewis acid catalysis is a cornerstone of organic synthesis for activating electrophiles. In the context of this compound derivatives, a Lewis acid coordinates to one of the carbonyl oxygens of the malonate group. This coordination withdraws electron density from the molecule, rendering the β-carbon of the double bond significantly more electrophilic and susceptible to nucleophilic attack or participation in pericyclic reactions.

Titanium Tetrachloride (TiCl₄): Titanium tetrachloride is a powerful and widely used Lewis acid in organic synthesis. nih.gov Its effectiveness stems from its ability to activate carbonyl compounds for various transformations, including Diels-Alder reactions. epa.govnih.govnih.gov When applied to substrates like diethyl benzylidenemalonate, TiCl₄ would coordinate to a carbonyl oxygen, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. This activation accelerates the rate of cycloaddition reactions with dienes. While specific studies focusing solely on this compound are not prevalent, the principle is well-established for other α,β-unsaturated carbonyl compounds, indicating its applicability for promoting such reactions with high efficiency. epa.gov

Tris(pentafluorophenyl)borane (B(C₆F₅)₃): Tris(pentafluorophenyl)borane, often abbreviated as B(C₆F₅)₃, is a highly electrophilic and sterically hindered Lewis acid known for its exceptional activity and stability, even in the presence of water. mdpi.comrsc.org It is a versatile catalyst for a multitude of reactions, including hydrosilylation, C-C bond formation, and as the acidic component in Frustrated Lewis Pairs (FLPs). mdpi.comresearchgate.net

In reactions employing this compound substrates, B(C₆F₅)₃ functions by activating the carbonyl group, similar to TiCl₄. This enhances the substrate's reactivity toward nucleophiles in conjugate addition reactions or as an electrophile in other bond-forming processes. Its utility has been demonstrated in activating various unsaturated systems, and its strong Lewis acidity makes it a prime candidate for catalyzing reactions on the electron-poor double bond of this compound derivatives. nih.govmdpi.com

Brønsted acids catalyze reactions by protonating a substrate, thereby activating it. youtube.com For this compound esters, a Brønsted acid protonates a carbonyl oxygen. This protonation increases the electron-withdrawing capacity of the malonate group, which, in turn, enhances the electrophilicity of the β-carbon. youtube.com This activation principle is central to promoting reactions such as conjugate additions and cycloadditions.

Research on structurally similar compounds, such as cinnamates and cinnamoyl derivatives, demonstrates the effectiveness of this strategy. For instance, chiral Brønsted acids, particularly phosphoric acids, have been successfully employed in asymmetric propargylation and other addition reactions by activating carbonyls and controlling the stereochemical outcome. nih.gov Similarly, Brønsted acids have been shown to dramatically increase the rate of photosensitized [2+2] cycloadditions of C-cinnamoyl imidazoles, which share the same core α,β-unsaturated system. rsc.org These examples strongly support the utility of Brønsted acid catalysis for activating this compound substrates toward a variety of synthetic transformations. beilstein-journals.org

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. Chiral thiourea (B124793) derivatives have emerged as exceptionally effective catalysts for asymmetric reactions involving electrophiles like this compound. Their catalytic power resides in their ability to act as dual hydrogen-bond donors. rsc.org

The two N-H protons of the thiourea moiety can simultaneously coordinate to and activate an electrophile. In the case of a Michael addition to a benzylidenemalonate derivative, the thiourea catalyst forms hydrogen bonds with the nitro group of a nitromethane (B149229) nucleophile and a carbonyl oxygen of the benzylidenemalonate Michael acceptor. This dual activation brings the reactants into close proximity within a structured, chiral environment, facilitating highly enantioselective C-C bond formation. rsc.orgnih.gov This strategy has been successfully applied to Michael additions using substrates structurally analogous to this compound, such as 2-benzylidene malononitriles, achieving excellent yields and stereoselectivities.

| Nucleophile | Catalyst Loading (mol%) | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| p-Nitrophenyl ester | 5 | CH₂Cl₂ | 58 | 49:51 | 79 (anti), 93 (syn) | tandfonline.com |

Heterogeneous Catalysis

Heterogeneous catalysis involves catalysts in a different phase from the reactants, offering significant advantages in terms of catalyst separation, recovery, and recyclability.

Frustrated Lewis Pairs (FLPs) are combinations of sterically hindered Lewis acids and Lewis bases that are unable to form a classical adduct. nih.gov This "frustration" leaves both the acidic and basic sites available to cooperatively activate small molecules, most notably dihydrogen (H₂). nih.govbris.ac.uk The Lewis base (e.g., a bulky phosphine) and Lewis acid (e.g., B(C₆F₅)₃) work in concert to heterolytically cleave the H-H bond, generating a phosphonium (B103445) cation and a hydridoborate anion. nih.gov

This activated hydrogen can then be transferred to a substrate. For electron-deficient olefins like this compound, the reaction proceeds via a two-step mechanism. First, the proton from the phosphonium cation adds to the α-carbon of the malonate. Subsequently, the hydride from the hydridoborate anion is delivered to the β-carbon, completing the hydrogenation of the double bond. This metal-free approach provides a powerful method for the reduction of polar, unsaturated substrates under mild conditions. ntu.edu.twchem-station.com The development of chiral FLPs has also enabled enantioselective hydrogenations of substrates such as imines and silyl (B83357) enol ethers. dicp.ac.cn

| Component | Typical Example | Function |

|---|---|---|

| Lewis Acid | Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | Accepts hydride (H⁻) from H₂ |

| Lewis Base | Bulky Phosphines (e.g., tBu₃P) | Accepts proton (H⁺) from H₂ |

| Substrate | Imines, Enamines, Activated Olefins | Molecule to be hydrogenated |

While not a reaction of this compound, the Knoevenagel condensation is the primary method for its synthesis, and the use of hybrid heterogeneous catalysts is a key strategy in this context. tandfonline.comacs.org The reaction condenses an aldehyde (benzaldehyde) with an active methylene (B1212753) compound (malonic acid). rsc.orgtandfonline.com This transformation requires a base to deprotonate the malonic acid, forming a nucleophilic enolate, and can be facilitated by an acid.

Hybrid acid-base catalysts, which contain both acidic and basic functionalities on a solid support, are highly effective for this process. The basic sites (e.g., amine groups) perform the initial deprotonation of malonic acid, while the acidic sites can activate the aldehyde's carbonyl group. This bifunctional activation allows the reaction to proceed efficiently. researchgate.net The use of heterogeneous catalysts, such as functionalized silica (B1680970) or polymers, allows for easy removal of the catalyst from the reaction mixture and reuse, aligning with the principles of green chemistry. tandfonline.comresearchgate.net Greener procedures have been developed using benign ammonium (B1175870) salts as catalysts, avoiding the traditional use of pyridine (B92270) and piperidine (B6355638). tandfonline.com

Free Radical Initiator Systems (e.g., Triethylborane (B153662)/Alkyl Iodides)

The use of triethylborane (Et₃B) in the presence of air (oxygen) serves as an efficient system for initiating free radical reactions under mild conditions. whiterose.ac.uknih.gov This method has been successfully applied to the conjugate addition of alkyl radicals to this compound derivatives, offering a valuable strategy for carbon-carbon bond formation. arkat-usa.org The process is initiated by the autoxidation of triethylborane, which generates ethyl radicals, and these, in turn, can abstract an iodine atom from an alkyl iodide to produce the desired alkyl radical for the addition reaction. whiterose.ac.uk

Research into the triethylborane-induced free radical reaction with derivatives of this compound, specifically benzylidene Meldrum's acids, demonstrates a simple and effective procedure for the synthesis of various substituted malonic acid derivatives. arkat-usa.orgumich.edu In these reactions, the alkyl radical, generated from an alkyl iodide and triethylborane, adds to the β-position of the α,β-unsaturated system of the benzylidene derivative. arkat-usa.org

A notable advantage of this system, particularly with sterically hindered substrates like benzylidene Meldrum's acid, is the prevention of α,β-dialkylation, which can be a competing side reaction in other systems. arkat-usa.org The reaction proceeds cleanly, affording the desired β-monoalkylated product in good to excellent yields. nih.govarkat-usa.org The reaction is typically carried out at low temperatures (e.g., 0 °C) in a solvent like tetrahydrofuran (B95107) (THF), with air bubbled through the solution to facilitate the initiation process. arkat-usa.org

The versatility of this method is showcased by its compatibility with a range of both aromatic and aliphatic benzylidene Meldrum's acids and various primary, secondary, and tertiary alkyl iodides. arkat-usa.org For instance, the reaction of benzylidene Meldrum's acid with 1-adamantyl iodide, initiated by triethylborane, yields the corresponding conjugate addition product, although steric hindrance from the bulky adamantyl radical can lead to lower yields. arkat-usa.org

Detailed findings from studies on the conjugate addition of alkyl radicals to various substituted benzylidene Meldrum's acids are presented below. The reactions were conducted using triethylborane as the radical initiator in the presence of different alkyl iodides.

| Entry | Ar (Aryl Group) | R in RI (Alkyl Iodide) | Product | Yield (%) |

| 1 | C₆H₅ | CH₃(CH₂)₅ | 5-benzyl-5-(heptan-2-yl)-2,2-dimethyl-1,3-dioxane-4,6-dione | 78 |

| 2 | C₆H₅ | c-C₆H₁₁ | 5-benzyl-5-(cyclohexylmethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione | 85 |

| 3 | C₆H₅ | i-Pr | 5-benzyl-5-(2-propyl)-2,2-dimethyl-1,3-dioxane-4,6-dione | 92 |

| 4 | 4-MeOC₆H₄ | i-Pr | 5-(4-methoxybenzyl)-5-(2-propyl)-2,2-dimethyl-1,3-dioxane-4,6-dione | 96 |

| 5 | 4-ClC₆H₄ | i-Pr | 5-(4-chlorobenzyl)-5-(2-propyl)-2,2-dimethyl-1,3-dioxane-4,6-dione | 93 |

| 6 | 4-MeC₆H₄ | i-Pr | 5-(4-methylbenzyl)-5-(2-propyl)-2,2-dimethyl-1,3-dioxane-4,6-dione | 90 |

| 7 | 2-furyl | i-Pr | 5-(furan-2-ylmethyl)-5-(2-propyl)-2,2-dimethyl-1,3-dioxane-4,6-dione | 80 |

| 8 | C₆H₅CH=CH | i-Pr | 5-(2-propyl)-5-(1-phenylprop-2-en-1-yl)-2,2-dimethyl-1,3-dioxane-4,6-dione | 40 |

| 9 | C₆H₅ | 1-Adamantyl | 5-benzyl-5-((3s,5s,7s)-adamantan-1-ylmethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione | 50 |

Data sourced from a study on triethylborane-induced free radical reactions with benzylidene Meldrum's acids. arkat-usa.org